Conotoxin M I (reduced)

Description

Evolutionary Context of Conus Venom Peptide Diversity

The immense diversity of conotoxins is a product of accelerated evolution, making them one of the most rapidly evolving gene products known. mdpi.com Each of the approximately 500-800 species of Conus is a specialist in neuropharmacology, producing a unique venom containing 50 to 200 distinct bioactive peptides. molbiolcell.orgnih.govnih.gov This remarkable interspecific divergence in venom composition is thought to be driven by the specific biotic interactions each species faces, including prey type and predator defense. researchgate.net The genes encoding these venom components are characterized by hypermutation, particularly in the mature toxin region, which allows for the rapid generation of novel peptides. nih.gov This evolutionary strategy has resulted in an estimated 50,000 to over 1,000,000 distinct conopeptides across the entire genus, each with the potential for unique pharmacological activity. nih.govwikipedia.org This vast peptide library provides the snails with a versatile arsenal (B13267) for survival in diverse marine ecosystems.

Biogeographic Distribution and Species-Specific Venom Profiles Relevant to Conotoxin M I

Conus snails are predominantly found in tropical and subtropical waters, inhabiting a range of environments from shallow intertidal zones to depths of over 1,000 meters. nih.govscielo.org.mx The specific composition of a cone snail's venom is intricately linked to its diet, which can include worms, other mollusks, or fish. nih.govresearchgate.net For instance, Conus magus, the species from which Conotoxin M I is isolated, is a fish-hunting snail. wikipedia.orgmdpi.com The venom of piscivorous snails like C. magus often contains a "motor cabal" of toxins that act synergistically to rapidly paralyze their fast-moving prey. molbiolcell.org This typically includes toxins that target different components of the neuromuscular junction, such as presynaptic calcium channels, postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs), and muscle voltage-gated sodium channels. molbiolcell.org

Geographic variation can also lead to differences in venom composition even within the same species. Studies on Conus ebraeus have shown significant differences in conotoxin allele frequencies between populations in Okinawa, Guam, and Hawaii, which correlate with variations in their primary prey. plos.org This demonstrates that strong selective pressures related to diet drive the fine-tuning of venom profiles at a population level. While Conus magus is found in the Indo-Pacific region, specific local adaptations may influence the exact properties and relative abundance of Conotoxin M I in different populations. wikipedia.orgfrontiersin.org

Classification and Structural Diversity within Alpha-Conotoxins

Conotoxins are broadly classified into superfamilies based on the high conservation of their signal peptide sequences in the precursor genes. mdpi.comdoc-developpement-durable.org Further classification is based on the arrangement of cysteine residues (the cysteine framework) and their disulfide bond connectivity, as well as their pharmacological targets. mdpi.commdpi.com

The alpha-conotoxins (α-conotoxins) are a major pharmacological family that primarily act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs). mdpi.comnih.gov They are characterized by a conserved cysteine framework I, with a pattern of Cys-Cys-loop1-Cys-loop2-Cys. mdpi.com The size of the two loops, designated as m/n, provides a further subdivision of the α-conotoxin family (e.g., 3/5, 4/7). mdpi.comvliz.be This loop size is generally correlated with their selectivity for different nAChR subtypes; for example, α-conotoxins with a 3/5 framework, like Conotoxin M I, are typically active at muscle nAChRs, while those with larger loops often target neuronal nAChRs. mdpi.comvliz.be

The native, oxidized form of α-conotoxins typically has a globular structure stabilized by two disulfide bonds (Cys1-Cys3 and Cys2-Cys4). mdpi.comvliz.be In its reduced form, as discussed in this article, these disulfide bonds are absent, resulting in a more flexible, linear peptide. researchgate.netnih.gov

| Classification Level | Basis of Classification | Example |

|---|---|---|

| Gene Superfamily | Conserved signal peptide sequences | A-superfamily |

| Pharmacological Family | Molecular target and pharmacological activity | Alpha-conotoxins (target nAChRs) |

| Cysteine Framework | Arrangement of cysteine residues | Framework I (CC-C-C) |

| Loop Size Subfamily | Number of amino acids in inter-cysteine loops (m/n) | α3/5 subfamily (e.g., Conotoxin M I) |

Significance of Conotoxin M I as a Pharmacological Probe in Neurobiology

The high specificity and potency with which α-conotoxins target different nAChR subtypes make them invaluable tools for neurobiological research. mdpi.comcapes.gov.br Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes, and dysfunction of these receptors is implicated in various neurological conditions. mdpi.comnih.gov The lack of highly selective pharmacological agents for many nAChR subtypes has historically hindered the detailed study of their specific roles. embopress.org

Conotoxin M I, isolated from Conus magus, is a potent competitive antagonist of the muscle-type nAChR. nih.govnih.gov It exhibits remarkable selectivity, binding with approximately 10,000-fold higher affinity to the α/δ subunit interface compared to the α/γ site of the mammalian skeletal muscle nAChR. smartox-biotech.comuniprot.org This exquisite selectivity allows researchers to dissect the distinct contributions of these two non-equivalent acetylcholine binding sites. smartox-biotech.com By using Conotoxin M I, scientists can specifically block one type of binding site, enabling the study of the function and pharmacology of the other in isolation. This has been crucial for understanding the structure-function relationships of nAChRs and for characterizing the molecular basis of ligand recognition and channel gating. smartox-biotech.comdoi.org Therefore, despite its primary role in predation for the cone snail, Conotoxin M I has become a powerful molecular probe in the laboratory, advancing our fundamental understanding of synaptic transmission at the neuromuscular junction. mdpi.com

| Property | Description |

|---|---|

| Source | Conus magus (Magical cone snail) wikipedia.org |

| Pharmacological Family | Alpha-conotoxin nih.gov |

| Primary Target | Muscle-type nicotinic acetylcholine receptors (nAChRs) nih.govuniprot.org |

| Mechanism of Action | Competitive antagonist nih.gov |

| Subunit Selectivity | Preferentially binds to the α/δ subunit interface of mammalian muscle nAChRs smartox-biotech.comuniprot.org |

| Amino Acid Sequence (Reduced) | GRCCHPACGKNYSC-NH₂ mdpi.com |

Properties

CAS No. |

83481-45-2 |

|---|---|

Molecular Formula |

C59H93N21O17S4 |

Molecular Weight |

1496.8 g/mol |

IUPAC Name |

2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |

InChI Key |

YXBQTKPMFURSAT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |

Synonyms |

alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |

Origin of Product |

United States |

Structural Determination and Conformational Dynamics of Conotoxin M I Reduced

Primary Structure Analysis and Disulfide Bond Precursors of Conotoxin M I

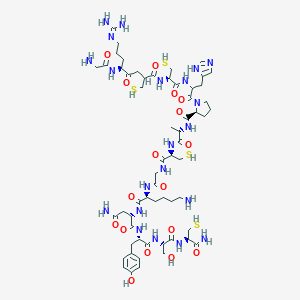

The primary structure of Conotoxin M I is a 14-amino acid peptide with the sequence Gly-Arg-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Tyr-Ser-Cys-NH₂. This sequence contains four cysteine residues at positions 3, 4, 8, and 14, which are the precursors to the disulfide bonds that define the tertiary structure of the mature toxin nih.gov. In the reduced state, these residues possess free sulfhydryl (thiol) groups. The oxidized, native form of Conotoxin M I has a specific disulfide bonding pattern of Cys 3-Cys 8 and Cys 4-Cys 14 nih.govsmartox-biotech.com. The analysis of the reduced peptide is fundamental to understanding how this specific "globular" isomer is preferentially formed over other possibilities, such as the "ribbon" (C3–C14/C4–C8) or "bead" (C3–C4/C8–C14) patterns semmelweis.hu.

Table 1: Primary Sequence of Conotoxin M I

| Position | Amino Acid |

|---|---|

| 1 | Glycine (Gly) |

| 2 | Arginine (Arg) |

| 3 | Cysteine (Cys) |

| 4 | Cysteine (Cys) |

| 5 | Hisitidine (His) |

| 6 | Proline (Pro) |

| 7 | Alanine (B10760859) (Ala) |

| 8 | Cysteine (Cys) |

| 9 | Glycine (Gly) |

| 10 | Lysine (Lys) |

| 11 | Asparagine (Asn) |

| 12 | Tyrosine (Tyr) |

| 13 | Serine (Ser) |

| 14 | Cysteine (Cys) |

Solution Structure Elucidation of Conotoxin M I (Reduced)

The reduced form of Conotoxin M I lacks the rigid, folded structure characteristic of its oxidized counterpart. Its conformational state in solution is best described as a dynamic ensemble of unfolded or partially folded structures.

To complement experimental data, molecular dynamics (MD) simulations have been used to explore the conformational landscape of reduced Conotoxin M I semmelweis.huresearchgate.net. These simulations provide a detailed picture of the charge-dependent structural properties of the peptide. The simulations show that even in its reduced state, the peptide does not behave as a completely random coil. It adopts a loop-like structure that brings the cysteine thiolate groups into sufficient proximity, a crucial factor that facilitates the efficient formation of the native disulfide bonds upon oxidation semmelweis.huresearchgate.net. The simulations, in conjunction with NMR data, help to visualize the ensemble of structures present at different protonation states researchgate.net.

A key aspect of understanding the folding of Conotoxin M I is the acid-base chemistry of its four cysteine residues. The basicity of the thiolate groups (the deprotonated form of the thiol) is directly related to their redox potential and reactivity. NMR-pH titrations have been used to determine the group-specific protonation constants for all nine basic moieties in the reduced peptide, including the four cysteine thiolates semmelweis.huresearchgate.net.

Research has shown that the disulfide bonds in the native, globular form of Conotoxin M I connect the cysteine residues that have the most similar thiolate basicities semmelweis.huresearchgate.net. The thiolates with higher basicity are more reactive and prone to oxidation semmelweis.huresearchgate.net. This finding suggests that the inherent chemical properties of the cysteine residues in the unfolded, reduced state guide the peptide towards its native disulfide bond configuration.

Table 2: Experimentally Determined Protonation Constants (log K) for Cysteine Residues in Reduced Conotoxin M I

| Residue | log K (pKa) |

|---|---|

| Cys 3 | 8.84 |

| Cys 4 | 9.77 |

| Cys 8 | 8.91 |

| Cys 14 | 9.69 |

Data sourced from studies on the acid-base properties of reduced α-conotoxin MI. semmelweis.huresearchgate.net

Comparative Structural Analysis: Conotoxin M I (Reduced) vs. Oxidized Conotoxin M I

The comparison between the reduced and oxidized forms of Conotoxin M I starkly illustrates the role of disulfide bonds in protein structure and stability.

Disulfide bonds are critical for the structural stability and, consequently, the biological function of conotoxins hilarispublisher.commdpi.com. In Conotoxin M I, the two disulfide linkages (Cys 3-Cys 8 and Cys 4-Cys 14) act as covalent cross-links that lock the peptide into a compact, well-defined three-dimensional structure nih.gov. This rigid conformation is essential for its high-affinity binding to the nicotinic acetylcholine (B1216132) receptor smartox-biotech.com.

In contrast, the reduced form, lacking these covalent constraints, is highly flexible and disordered semmelweis.hu. While it is not a true random coil due to some transient, charge-dependent interactions that create a loop-like tendency, it does not possess the stable tertiary fold of the oxidized state semmelweis.huresearchgate.net. The transition from the dynamic, unfolded ensemble of the reduced state to the stable, folded structure of the oxidized state is a clear demonstration of how disulfide linkages dramatically reduce the conformational entropy of the peptide backbone, thereby stabilizing its native tertiary structure. The inherent chemical properties (thiolate basicity) and residual structural propensities (loop formation) of the reduced state appear to be finely tuned to facilitate efficient and correct folding into the thermodynamically stable, oxidized conformation semmelweis.huresearchgate.net.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Conotoxin M I |

| Glycine |

| Arginine |

| Cysteine |

| Histidine |

| Proline |

| Alanine |

| Lysine |

| Asparagine |

| Tyrosine |

Conformational Transitions during Oxidative Folding

The oxidative folding of Conotoxin M I (reduced) is a dynamic process involving a series of conformational transitions as the linear, reduced peptide chain progresses towards its thermodynamically stable, native three-dimensional structure. This process is characterized by the formation of disulfide bonds, which significantly restricts the conformational freedom of the peptide and guides it through a complex energy landscape. The study of these transitions provides insights into the mechanisms that ensure the correct pairing of cysteine residues to achieve the biologically active form.

The oxidative folding of conotoxins, including Conotoxin M I, can generally be understood through two distinct mechanisms: a "rapid-collapse" folding and a "slow-rearrangement" folding. nih.gov The rapid-collapse pathway is characterized by a very fast but low-yield accumulation of the correctly folded form. In contrast, the slow-rearrangement mechanism results in a higher yield of the properly folded conotoxin through the reshuffling of disulfide bonds within folding intermediates. nih.gov The specific pathway taken by a conotoxin is influenced by its primary amino acid sequence rather than just the pattern of cysteine residues. nih.gov

For α-conotoxins like Conotoxin M I, which have four cysteine residues, there are three theoretically possible disulfide bond connectivities, leading to different isomers: the native "globular" form, a "ribbon" isomer, and a "bead" isomer. mdpi.com The oxidative folding process, if not carefully controlled, can lead to a mixture of these isomers. acs.org The native, biologically active conformation of Conotoxin M I has a globular structure with disulfide bridges between Cys3 and Cys8, and Cys4 and Cys14. nih.gov

The folding process can be monitored experimentally using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), which can separate the different folded isomers based on their distinct conformations. mdpi.comnih.gov

While specific kinetic data for the folding intermediates of Conotoxin M I is not extensively detailed in the available literature, the general process involves the initial formation of one-disulfide intermediates, which then rearrange to form the more stable two-disulfide native structure. The formation of non-native disulfide bonds can lead to kinetically trapped intermediates that must be resolved, often with the assistance of enzymes like protein disulfide isomerase (PDI) in vivo, to achieve the native conformation. nih.gov

Even after achieving the native disulfide connectivity, Conotoxin M I exists in at least two distinct conformational states that slowly equilibrate. nih.gov A simulation analysis has suggested that these conformers have half-lives of approximately 12 and 72 minutes at 0°C, with the rate of interconversion increasing with temperature. nih.gov This indicates that the final folded state of Conotoxin M I is not static but rather a dynamic equilibrium of closely related structures.

The strategic replacement of cysteine pairs with selenocysteine (B57510) has been shown to be an effective method to direct the oxidative folding of α-conotoxins, including M I, towards the native globular isomer with high efficiency. acs.org This technique highlights the critical role of the initial disulfide (or diselenide) bond formation in guiding the subsequent folding pathway.

Table 1: Potential Disulfide Isomers of Conotoxin M I

| Isomer Name | Disulfide Bond Connectivity |

| Globular (Native) | Cys3-Cys8, Cys4-Cys14 |

| Ribbon | Cys3-Cys14, Cys4-Cys8 |

| Bead | Cys3-Cys4, Cys8-Cys14 |

Table 2: Half-lives of Native Conotoxin M I Conformers at 0°C

| Conformer | Half-life (minutes) |

| Conformer 1 | ~12 |

| Conformer 2 | ~72 |

Biosynthetic Pathways and Post Translational Maturation of Conotoxin M I Precursors

Genetic Encoding and Prepropeptide Processing in Conus magus

Conotoxins, including those of the M-superfamily, are synthesized as precursor proteins encoded by specific genes. mdpi.com These precursors, known as prepropeptides, have a characteristic three-domain structure. nih.govmdpi.com

Signal Peptide Region : This N-terminal sequence is highly conserved and acts as a signal to direct the nascent polypeptide into the endoplasmic reticulum for secretion. nih.govitmedicalteam.pl The high degree of conservation in this region is the basis for classifying conotoxins into gene superfamilies. kau.edu.sauq.edu.au

Pro-region : Located between the signal and mature regions, this sequence is more variable than the signal peptide. kau.edu.sacanterbury.ac.uk It is believed to assist in the correct folding and post-translational modifications of the mature peptide. itmedicalteam.pl

Mature Toxin Region : This C-terminal region is hypervariable and contains the final amino acid sequence of the active conotoxin, including the cysteine residues that will form disulfide bonds. itmedicalteam.plhilarispublisher.com

Following translation, the prepropeptide undergoes initial processing where the signal peptide is cleaved, targeting the remaining propeptide for further maturation within the secretory pathway. nih.govitmedicalteam.pl

Transcriptomic and Proteomic Characterization of Venom Gland Components

High-throughput transcriptomic and proteomic analyses of the Conus magus venom gland have provided significant insights into the diversity and expression of conotoxins. These studies identify the mRNA transcripts and the final protein products present in the venom. nih.govpnas.org

A comprehensive transcriptomic analysis of several Pionoconus magus specimens identified a large number of distinct conotoxin precursors. The M-superfamily, to which Conotoxin M I belongs, was consistently found to be one of the most diverse and highly expressed superfamilies. nih.govresearchgate.net

| Gene Superfamily | Number of Identified Precursors | Key Characteristics/Targets |

|---|---|---|

| M | 42 | Targets voltage-gated sodium and calcium channels; includes μ-conotoxins. mdpi.com |

| O1 | 34 | Targets various ion channels; highly diverse. |

| T | 27 | Targets various ion channels. |

| A | 18 | Targets nicotinic acetylcholine (B1216132) receptors; includes α-conotoxins. mdpi.com |

| O2 | 17 | Targets various ion channels. |

| F | 13 | Targets various ion channels. |

Studies on several Conus species have revealed that gene expression is not uniform along the venom gland. Different superfamilies of conotoxins can be preferentially expressed in specific sections (proximal, central, or distal) of the duct. vliz.befrontiersin.org For instance, in the related fish-hunting cone snail Conus striatus, μ-like conotoxins of the M-superfamily showed increased expression levels in the proximal region of the venom duct. vliz.be This spatial differentiation allows the snail to deploy functionally distinct venom cocktails for different purposes, such as predation or defense. vliz.be Differential expression analyses comparing the piscivorous P. magus with other cone snails have also highlighted that the M-superfamily is more highly expressed in P. magus. nih.govmdpi.comresearchgate.net

Transcriptomic sequencing of the C. magus venom gland has successfully identified numerous precursor transcripts belonging to the M-superfamily. nih.govmdpi.com While the exact transcript for every known mature peptide is not always found in a single specimen due to high intraspecific variation, the genetic blueprints for M-superfamily toxins are a well-established component of the C. magus venom repertoire. mdpi.comvliz.be Proteomic analyses, which sequence the final peptides from milked venom, have confirmed the presence of mature Conotoxin M I, validating that its precursor transcripts are expressed and processed. moleculardepot.comresearchgate.net

Enzymatic Mechanisms Driving Post-Translational Modifications

The conversion of the linear, reduced propeptide into a stable and potent neurotoxin is accomplished through a series of enzyme-catalyzed post-translational modifications (PTMs). kau.edu.samdpi.com These modifications are critical for the structure and function of the final conotoxin. hilarispublisher.com

After the initial removal of the signal peptide in the endoplasmic reticulum, further proteolytic cleavage is required to excise the pro-region and release the mature peptide. itmedicalteam.plcanterbury.ac.uk This process is carried out by proteases that recognize specific cleavage sites on the precursor. In some cases, alternative cleavage of the precursor can occur, leading to multiple variants of a conotoxin from a single gene, a phenomenon that further increases venom diversity. moleculardepot.commdpi.com This truncation can directly affect the bioactivity of the resulting peptide. researchgate.net

The formation of correct disulfide bonds is arguably the most critical PTM for cysteine-rich peptides like conotoxins, as it stabilizes their three-dimensional structure. uq.edu.auacs.org The linear peptide, or "reduced" form, must undergo oxidative folding to form the specific disulfide bridges that define its native conformation.

This process is catalyzed by a family of enzymes known as Protein Disulfide Isomerases (PDIs). nih.govresearchgate.net Research has shown that cone snail venom glands express a hypervariable family of conotoxin-specific PDIs. pnas.org These enzymes accelerate the kinetics of disulfide bond formation and can also catalyze the isomerization (or reshuffling) of incorrect bonds, ensuring that the peptide achieves its most stable and biologically active fold. nih.govpnas.org The folding of conotoxins like α-conotoxin GI, which shares structural features with M-superfamily toxins, is a cooperative process where the formation of the first disulfide bond facilitates the formation of the second. figshare.com This enzyme-guided assembly within the endoplasmic reticulum is essential for converting the reduced Conotoxin M I precursor into its correctly folded, mature state. nih.gov

Chemical Synthesis and Directed Folding Methodologies for Conotoxin M I Analogs

Solid-Phase Peptide Synthesis (SPPS) of Linear Conotoxin M I (Reduced)

The synthesis of the linear, reduced form of Conotoxin M I is predominantly achieved through Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.govboisestate.edu

Standard protocols utilize a Rink Amide resin, which allows for the generation of a C-terminally amidated peptide upon cleavage, a common feature in many conotoxins. nih.govscielo.br The synthesis cycle involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govmdpi.com Coupling activation is commonly achieved using reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.govmdpi.com

During the synthesis, the side chains of reactive amino acids, particularly the sulfhydryl groups of cysteine residues, must be protected to prevent unwanted side reactions. A variety of protecting groups are employed, with their selection being crucial for the subsequent folding strategy. mdpi.com For instance, the trityl (Trt) group is a common acid-labile protecting group for cysteine. nih.govnih.gov

Once the full-length linear peptide has been assembled, it is cleaved from the resin support, and most of the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. mdpi.commdpi.com The resulting product is the crude linear peptide, Conotoxin M I (reduced), which is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), before proceeding to the oxidative folding stage. nih.gov

Table 1: Reagents Commonly Used in the SPPS of Linear Conotoxin M I

| Reagent Class | Example(s) | Function |

| Solid Support | Rink Amide Resin | Provides an anchor for the growing peptide chain and yields a C-terminal amide. |

| Protecting Group | Fmoc (N-terminal), Trt (Cysteine side chain) | Prevents unwanted reactions at the N-terminus and amino acid side chains. |

| Deprotection Agent | Piperidine in DMF | Removes the Fmoc group to allow for the next amino acid coupling. |

| Coupling Activators | HATU, HCTU, DIC | Facilitate the formation of the peptide bond between amino acids. |

| Base | DIEA | Activates the coupling reaction. |

| Cleavage Cocktail | TFA, TIS, Water | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Controlled Oxidative Folding Strategies for Regioselective Disulfide Formation

The formation of the correct disulfide bridges (Cys3-Cys8; Cys4-Cys14) is paramount for the biological activity of Conotoxin M I. researchgate.net Random oxidation of the four cysteine residues in the linear peptide can lead to three possible disulfide bond isomers: the native "globular" form, a "ribbon" isomer, and a "bead" isomer, often with only the native form being biologically active. nih.govmdpi.com Therefore, controlled oxidative folding strategies are employed to ensure the regioselective formation of the desired disulfide bonds.

A powerful strategy to control disulfide bond formation is the use of an orthogonal protection scheme for the cysteine residues during SPPS. nih.govnih.gov This involves using different classes of protecting groups for specific pairs of cysteines that can be removed under distinct chemical conditions, allowing for the stepwise formation of the disulfide bridges. nih.govmdpi.comnih.gov

A common orthogonal pair of protecting groups is the acid-labile trityl (Trt) group and the acetamidomethyl (Acm) group. nih.govnih.gov In a typical synthesis of a conotoxin like M I, the cysteines intended to form the first disulfide bond (e.g., Cys4 and Cys14) might be protected with Trt, while the other pair (Cys3 and Cys8) is protected with Acm. researchgate.net

After the linear peptide is synthesized and cleaved from the resin, the Trt groups are removed by the acidic cleavage cocktail, leaving the Acm-protected cysteines intact. nih.gov The first disulfide bond can then be formed by mild oxidation of the free thiol groups, often through air oxidation in a basic buffer (e.g., ammonium (B1175870) bicarbonate). uq.edu.au Subsequently, the Acm groups are removed, and the second disulfide bond is formed. The deprotection of Acm is typically achieved using iodine (I2), which concurrently oxidizes the newly freed thiols to form the second disulfide bridge. nih.govmdpi.comnih.gov Other protecting groups, such as p-methoxybenzyl (Mob), can also be used in combination with Trt and Acm to provide further control, especially in peptides with three or more disulfide bonds. mdpi.commdpi.com

Table 2: Common Orthogonal Protecting Groups for Cysteine

| Protecting Group | Abbreviation | Removal Conditions |

| Trityl | Trt | Mildly acidic (e.g., TFA cleavage) |

| Acetamidomethyl | Acm | Iodine (I2), Palladium(II) chloride (PdCl2) |

| 4-Methoxybenzyl | Mob | Stronger acid (e.g., TFA at elevated temperature) |

In vivo, the oxidative folding of conotoxins is a highly efficient process, facilitated by enzymes within the cone snail's venom duct. nih.gov Researchers have identified that enzymes such as protein disulfide isomerase (PDI) play a crucial role in catalyzing the formation and isomerization of disulfide bonds to achieve the native conformation. nih.govnih.gov This has inspired the use of PDI in vitro to improve the yield and kinetics of conotoxin folding. nih.gov

More recently, novel, small redox-active conopeptides have been discovered in cone snail venom that can act as catalysts for oxidative folding. nih.govacs.orgacs.org For example, the tetrapeptide Li520, derived from Conus lividus, has been shown to act as a miniature disulfide isomerase. acs.org It can improve the yield of the natively folded α-conotoxin ImI by decreasing the formation of non-native isomers. acs.orgacs.org These catalyst-assisted approaches, which mimic the natural folding machinery, can be particularly useful for complex conotoxins or when regioselective chemical methods are challenging. nih.govconsensus.app

Peptide Engineering and Analog Design for Structure-Activity Relationship Studies

Chemical synthesis provides a platform for systematically modifying the structure of Conotoxin M I to investigate how specific amino acids contribute to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com This exploration, known as structure-activity relationship (SAR) studies, is crucial for designing analogs with improved potency, selectivity, or stability.

A common technique for probing SAR is alanine (B10760859) scanning mutagenesis, where individual amino acid residues (excluding the conserved cysteines) are systematically replaced with alanine. nih.govmdpi.com This substitution removes the original side chain, and any resulting change in biological activity points to the importance of that residue in receptor binding or maintaining the peptide's structure. uq.edu.aumdpi.com For example, replacing the conserved proline residue in α-conotoxins with alanine has been shown to dramatically reduce potency, highlighting its critical role in maintaining the correct three-dimensional fold. mdpi.com

Beyond alanine scanning, residues can be substituted with other natural or non-natural amino acids to explore the effects of charge, size, and hydrophobicity. nih.govnih.gov For instance, chimeric analogs have been created by swapping residues between different conotoxins, which has led to dramatic shifts in receptor selectivity. mdpi.comuq.edu.au In one study, a single amino acid substitution in α-conotoxin PnIA (PnIA[A10L]) caused a complete switch in selectivity from α3β2 to α7 nAChRs. mdpi.com Such studies provide detailed insights into the molecular basis of conotoxin-receptor interactions. epa.govsci-hub.ru

To further enhance the properties of conotoxins, non-canonical amino acids can be incorporated into their sequence. nih.gov A notable example is the replacement of cysteine with selenocysteine (B57510) (Sec). nih.gov Selenocysteine is a naturally occurring amino acid that forms a diselenide bond, which is geometrically similar to a disulfide bond. nih.gov

The key advantage of using selenocysteine lies in its lower reduction potential compared to cysteine. nih.gov This property allows for the highly efficient and regioselective formation of diselenide bonds under mild oxidative conditions, without affecting free cysteine thiols. acs.orggriffith.edu.au By replacing a specific cysteine pair with selenocysteine, the formation of the first diselenide bridge can be directed, which then guides the subsequent folding and formation of the remaining disulfide bond(s). nih.govacs.org This selenium-directed folding strategy has been successfully applied to produce various α-conotoxins, including M I analogs, with exclusive formation of the native globular isomer. acs.org Furthermore, the resulting "selenoconotoxins" often exhibit similar or even enhanced potency and show significantly improved stability against reduction in biological environments like human plasma. nih.govnih.govsigmaaldrich.com

Conformational Constraints through Peptide Cyclization

The inherent limitations of peptide-based therapeutics, such as susceptibility to proteolysis and potential for disulfide bond scrambling in vivo, have driven the exploration of structural modifications to enhance their stability. mdpi.com For conotoxin analogs, one of the most effective strategies for introducing conformational constraints and improving stability is peptide cyclization. nih.gov This approach typically involves connecting the N- and C-termini of the peptide, a method known as head-to-tail cyclization, which can significantly increase resistance to enzymatic degradation by making the termini inaccessible to exopeptidases. nih.gov Furthermore, cyclization stabilizes the peptide's structure by reducing the conformational energy of the unfolded state and can impart additional rigidity that protects against endopeptidases. nih.gov

Research into the application of this methodology for conotoxins has yielded promising results, demonstrating that cyclization can preserve or even enhance biological activity while substantially improving stability. uq.edu.au Studies on analogs of α-conotoxins and other conotoxin families have provided valuable insights into the effects of linker length and composition on the final structure and function of the cyclic peptide. nih.govnih.gov

Detailed Research Findings

Studies on several conotoxin analogs have successfully demonstrated the benefits of backbone cyclization.

α-Conotoxin MII: As a close analog of Conotoxin M I, α-conotoxin MII has been a key subject for cyclization studies. nih.gov Researchers have synthesized cyclic analogs of α-MII using linkers of five, six, and seven residues. nih.gov The analogs with six- and seven-residue linkers were found to retain the structural and biological characteristics of the native, non-cyclic peptide. nih.gov Specifically, a cyclic MII analog incorporating a seven-residue linker to join the N and C termini was shown to be as active and selective as the native peptide for neuronal nicotinic acetylcholine receptor subtypes. uq.edu.au Crucially, this cyclic analog exhibited significantly improved resistance to proteolytic degradation in human plasma. uq.edu.au

χ-Conotoxin MrIA: The advantages of cyclization have also been demonstrated with χ-conotoxin MrIA. nih.gov A cyclic analog was synthesized with a two-residue linker connecting the ends of the native peptide sequence. nih.gov Structural and functional analyses confirmed that this cyclic version maintained the native peptide's structure and possessed equivalent biological activity. nih.gov This modification resulted in a substantial increase in its resistance to trypsin proteolysis, a significant finding as the cleavage site for trypsin was distant from the point of cyclization, confirming that backbone cyclization can improve stability against endopeptidases. nih.gov

α-Conotoxin ImI: Cyclization of α-conotoxin ImI has been shown to influence the preferential formation of disulfide bond isomers. mdpi.com When shorter oligopeptide spacers were used for cyclization, the ribbon disulfide isomer was formed preferentially. mdpi.com To obtain the native globular isomer, regioselective disulfide bond formation was necessary. mdpi.com Subsequent analysis revealed that the cyclic globular analogs of ImI had superior stability compared to the cyclic ribbon analogs. mdpi.com

These findings collectively underscore that N-to-C-terminal backbone cyclization is a robust and effective method for stabilizing conotoxins, thereby enhancing their potential as pharmaceutical agents. nih.gov

Data on Cyclized Conotoxin Analogs

| Conotoxin Analog | Linker Details | Impact on Activity | Impact on Stability | Citations |

| α-Conotoxin MII | 5, 6, or 7 residue linkers | 6- and 7-residue linker analogs retained full activity and selectivity of the native peptide. | Significantly improved resistance to proteolytic degradation in human plasma. | nih.gov, uq.edu.au |

| χ-Conotoxin MrIA | 2-residue linker | Maintained native peptide structure and equivalent biological activity. | Substantially increased resistance to trypsin proteolysis. | nih.gov |

| α-Conotoxin ImI | Short oligopeptide spacers | Activity not specified, but cyclization influenced disulfide isomer formation. | Cyclic globular analogs exhibited superior stability compared to cyclic ribbon analogs. | mdpi.com |

Molecular Pharmacology and Receptor Interaction Mechanisms of Conotoxin M I

Target Identification and Receptor Subtype Selectivity

Conotoxin M I is a competitive antagonist that demonstrates remarkable selectivity for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). smartox-biotech.comdoi.org This specificity is a hallmark of its interaction with the receptor, and it is intrinsically linked to its well-defined three-dimensional structure, which is absent in the reduced form.

Specificity for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Native Conotoxin M I is a potent inhibitor of muscle-type nAChRs. doi.orgnih.govvliz.beuniprot.org It exhibits a profound preference for the muscle subtype over various neuronal nAChR subtypes. vliz.betandfonline.comvliz.be Specifically, it targets the postsynaptic nAChRs at the neuromuscular junction. doi.orguniprot.org The peptide's structure, characterized by a specific cysteine framework (CC-C-C), allows it to fit precisely into the binding pockets of the muscle receptor. vliz.bemdpi.com

The reduction of its disulfide bonds disrupts this rigid framework, leading to a linear peptide that lacks the necessary conformation for high-affinity binding. researchgate.net While the native form has an IC50 value in the nanomolar range for muscle-type nAChRs, the reduced form is essentially inactive. vliz.be This stark difference underscores that the structural integrity provided by the disulfide bridges is a prerequisite for its biological activity and subtype selectivity.

Differential Binding to Alpha/Delta and Alpha/Gamma Interfaces of Muscle nAChRs

The mammalian skeletal muscle nAChR possesses two distinct acetylcholine binding sites, located at the interface between the α/δ and α/γ subunits. smartox-biotech.comnih.gov Native Conotoxin M I displays a remarkable ability to discriminate between these two sites, showing a binding affinity for the α/δ interface that is approximately 10,000 to 45,000 times higher than for the α/γ interface. smartox-biotech.comtandfonline.comnih.gov This pronounced selectivity makes it an invaluable tool for dissecting the pharmacological properties of the individual binding sites on the muscle nAChR. smartox-biotech.com

This high degree of selectivity is lost in the reduced form of the toxin. The specific spatial arrangement of amino acid residues required to interact differentially with the unique molecular environments of the α/δ and α/γ interfaces is absent when the peptide is in its linear, flexible state. Studies on various α-conotoxins have consistently shown that the defined three-dimensional fold is crucial for such precise molecular recognition. smartox-biotech.com

Table 1: Binding Selectivity of Native Conotoxin M I for nAChR Subunit Interfaces

| Receptor Subunit Interface | Relative Affinity | Fold-Selectivity |

|---|---|---|

| α/δ | High | ~10,000 - 45,000x greater than α/γ |

| α/γ | Low | - |

Key Residues and Structural Motifs Governing Receptor Binding

Role of Conserved Proline and Tyrosine Residues

Research has identified several key residues crucial for the potent binding of native Conotoxin M I. Among the most critical are a conserved Proline at position 6 (Pro6) and a Tyrosine at position 12 (Tyr12). nih.gov These residues are integral to the toxin's interaction with the high-affinity α/δ binding site. nih.govresearchgate.net

The Proline residue is part of a conserved hydrophobic patch in the first loop of the toxin, which is essential for binding. mdpi.com It helps to maintain the rigid structure of the loop, positioning other residues correctly for receptor interaction. nih.govsemanticscholar.org The Tyrosine residue in the second loop appears to be a major determinant for the toxin's high affinity and selectivity for the α/δ interface. nih.govdoi.org Alanine-scanning mutagenesis studies have shown that replacing Tyr12 with alanine (B10760859) dramatically reduces the toxin's potency and selectivity, decreasing its preference for the α/δ site from 45,000-fold to just 30-fold. nih.gov Increasing the hydrophobicity of the side chain at this position enhances potency at the α/δ site. nih.gov

In the reduced form of Conotoxin M I, these critical residues are not held in a fixed orientation. The flexibility of the linear peptide chain prevents the stable, multi-point interactions between Pro6, Tyr12, and the receptor that are necessary for high-affinity binding.

Influence of Loop 1 and Loop 2 Regions on Selectivity and Affinity

The structure of α-conotoxins is defined by two loops formed by the polypeptide chain between the cysteine residues. In Conotoxin M I, a 3/5 α-conotoxin, these are referred to as Loop 1 (between Cys3 and Cys8) and Loop 2 (between Cys8 and Cys14). nih.govvliz.be A general principle in conotoxin pharmacology is that Loop 1 is primarily responsible for the initial binding to the receptor, while Loop 2 is a key determinant of subtype selectivity and affinity. vliz.bemdpi.comsemanticscholar.org

Loop 1 contains a conserved hydrophobic patch, including the aforementioned Proline, which acts as a primary binding determinant. mdpi.com Loop 2, containing the critical Tyrosine residue, fine-tunes the interaction, allowing the toxin to distinguish between different receptor subunit interfaces. nih.govkuleuven.be The specific amino acids and their conformation within this second loop are crucial for the high selectivity observed for the α/δ interface. kuleuven.be

The reduction of the disulfide bonds effectively dissolves these structured loops into a single, flexible chain. researchgate.net Consequently, the distinct functional roles of the two loops are lost. The cooperative interaction between the binding pharmacophore of Loop 1 and the selectivity-conferring region of Loop 2 is abolished, leading to a near-complete loss of biological activity.

Table 2: Key Structural Elements of Native Conotoxin M I and Their Function

| Structural Element | Key Residues | Primary Function in Receptor Interaction |

|---|---|---|

| Loop 1 | Proline-6 | General binding to nAChR |

| Loop 2 | Tyrosine-12 | High affinity and selectivity for the α/δ interface |

Mechanistic Insights into nAChR Antagonism by Conotoxin M I

Native Conotoxin M I functions as a classic competitive antagonist. smartox-biotech.commdpi.comnih.gov It physically occludes the acetylcholine binding site on the nAChR, thereby preventing the endogenous neurotransmitter from binding and activating the receptor channel. doi.org This blockage of the receptor leads to the inhibition of neuromuscular transmission.

The antagonistic mechanism is entirely dependent on the toxin's ability to bind to the receptor with high affinity and specificity. The structural integrity of the native peptide is what allows it to compete effectively with acetylcholine. The toxin's rigid, folded conformation presents a surface that is complementary to the binding site on the receptor, particularly the α/δ interface. nih.govdoi.org

The reduced form of Conotoxin M I is incapable of this action. Lacking the defined three-dimensional structure of the native toxin, it cannot bind to the receptor with any significant affinity. researchgate.net It cannot effectively compete with acetylcholine and therefore exhibits no antagonistic activity. The study of the inactive, reduced form provides a perfect control, demonstrating that the intricate, folded architecture of the native toxin, held in place by disulfide bonds, is the sole basis for its potent and selective antagonism of nicotinic acetylcholine receptors.

Competitive Antagonism at Acetylcholine Binding Sites

α-Conotoxin MI acts as a competitive antagonist at the acetylcholine (ACh) binding sites of nAChRs, meaning it directly competes with the endogenous neurotransmitter ACh for binding to the receptor without activating it. nih.govnih.govmdpi.com This inhibition of ACh binding prevents the ion channel from opening, thereby blocking neuromuscular transmission. doi.org

The mammalian skeletal muscle nAChR is a pentameric protein composed of two α1 subunits, one β1, one δ, and one γ (in the embryonic form) or ε (in the adult form) subunit. acs.org It possesses two distinct ACh binding sites, located at the interfaces between the α1/γ (or α1/ε) and α1/δ subunits. acs.orgnih.gov α-Conotoxin MI demonstrates remarkable selectivity for these two sites, showing a pronounced preference for the α1/δ subunit interface. nih.govsmartox-biotech.com Studies have revealed that α-conotoxin MI binds with an affinity approximately 10,000-fold higher to the α/δ site than to the α/γ site in mammalian muscle nAChRs. nih.govnih.govsmartox-biotech.com This high degree of selectivity distinguishes it from other antagonists and makes it a valuable tool for probing the molecular architecture of the nAChR binding pockets. nih.gov

In contrast, when tested on nAChRs from the electric organ of Torpedo species, α-conotoxin MI and the related α-conotoxin GI show an opposite preference, binding with higher affinity to the α/γ subunit interface. nih.govnih.gov This species-dependent difference in selectivity highlights subtle evolutionary variations in the receptor structure. nih.gov

Kinetic studies using a radioiodinated analog of α-conotoxin MI ([¹²⁵I]α-conotoxin MI) have quantified its binding properties to TE671 cells, which express a human muscle-type nAChR. These experiments demonstrated that the binding is reversible and of high affinity. acs.org The calculated dissociation constant (Kd) for this interaction is approximately 0.98 nM, which is about 20 times more potent than the unmodified toxin. acs.org

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 0.98 nM |

| Association Rate Constant (kon) | 8.5 x 107 M-1min-1 |

| Dissociation Rate Constant (koff) | 0.084 min-1 |

| Hill Slope | 0.95 ± 0.0094 |

Modulation of Ion Channel Function (Electrophysiological Studies)

Electrophysiological assays, particularly using Xenopus laevis oocytes expressing cloned nAChR subunits, have been instrumental in elucidating the functional consequences of α-conotoxin MI binding. nih.gov These studies confirm that the toxin potently blocks ACh-induced currents in a competitive manner. The IC₅₀ value, which represents the concentration of toxin required to inhibit 50% of the receptor response, has been measured at approximately 0.4 nM for muscle-type nAChRs, underscoring its high potency. vliz.be

Structure-function studies involving site-directed mutagenesis, often referred to as an "alanine walk," have identified specific amino acid residues within α-conotoxin MI that are critical for its high-affinity binding and selectivity. nih.gov Substituting most amino acids with alanine had only minor effects on the toxin's potency. However, substitutions at two key positions, Proline-6 (Pro6) and Tyrosine-12 (Tyr12), resulted in a dramatic decrease in potency at the high-affinity α/δ site, while having a much smaller impact on its binding to the low-affinity α/γ site. nih.gov Replacing Tyr12 with alanine reduced the toxin's selectivity for the α/δ site from ~45,000-fold to just 30-fold. nih.gov Further studies showed that the hydrophobicity and size of the side chain at position 12 are crucial determinants for high-affinity interaction specifically at the α/δ site. moleculardepot.comnih.gov

Reciprocally, researchers have identified the residues on the nAChR subunits that confer this selective binding. By creating chimeric receptor subunits and using site-directed mutagenesis, they pinpointed key residues on the γ and δ subunits that dictate the binding affinity for α-conotoxin MI. mdpi.com These findings provide a detailed molecular map of the toxin-receptor interface. mdpi.com

| Molecule | Residue(s) | Role in Interaction | Reference |

|---|---|---|---|

| α-Conotoxin MI | Proline-6 (Pro6) | Critical for high-affinity binding at the α/δ site. | nih.gov |

| α-Conotoxin MI | Tyrosine-12 (Tyr12) | Dramatically influences potency and selectivity for the α/δ site; interacts hydrophobically. | moleculardepot.comnih.gov |

| nAChR γ Subunit (Low Affinity) | Lys34, Ser111, Phe172 | Responsible for the low-affinity binding of α-conotoxin MI to the α/γ interface. | mdpi.com |

| nAChR δ Subunit (High Affinity) | Ser36, Tyr113, Ile178 | Confer high-affinity binding of α-conotoxin MI to the α/δ interface. | mdpi.com |

An iodinated analogue, iodo-α-MI, was shown to potently block the fetal mouse muscle nAChR (α1β1δγ) expressed in Xenopus oocytes but failed to block neuronal nAChR subtypes (α3β4, α4β2, or α7). acs.org Furthermore, iodo-α-MI effectively blocked receptors composed of α1β1δ subunits but not those with α1β1γ, directly demonstrating its selectivity for the α/δ subunit interface through functional block. acs.org

Advanced Methodologies in Conotoxin M I Research

High-Resolution NMR Spectroscopy for Protein Dynamics and Ligand Binding

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the three-dimensional structure and dynamic properties of peptides like Conotoxin M I in solution. doi.orgacs.org This method provides detailed insights into the peptide's conformation, flexibility, and interactions with its molecular targets. doi.org

Researchers have utilized two-dimensional NMR experiments, such as DQF-COSY, TOCSY, and NOESY, to determine the solution structure of α-conotoxin MI. doi.org These experiments, combined with simulated annealing calculations and molecular dynamics simulations, have revealed the presence of a 3(10) helix and a type I β-turn within the peptide's structure. doi.org The 1H-NMR spectrum of α-conotoxin MI in an aqueous solution indicated the existence of a major conformer, comprising over 80% of the population, alongside several minor conformers. doi.org

Furthermore, NMR-pH titrations have been employed to characterize the reduced derivative of α-conotoxin MI. This technique helps in determining the protonation constants of the peptide's basic moieties, including its four cysteine thiolates, and understanding its charge-dependent structural properties. nih.govresearchgate.net Studies have shown that the reduced form of the peptide adopts a loop-like structure, which facilitates the formation of disulfide bonds during oxidation by bringing the thiol groups into proximity. researchgate.net This structural predisposition is crucial for the correct folding of the native peptide. nih.govresearchgate.net The combination of NMR data with molecular dynamics simulations provides a comprehensive picture of the peptide's conformational states at different pH levels. nih.govresearchgate.net

Table 1: Key Research Findings from NMR Spectroscopy of Conotoxin M I (reduced)

| Research Focus | Key Findings | Citations |

| Solution Structure | Determined the presence of a 3(10) helix and a type I β-turn. Identified a major conformer (>80%) and minor conformers in aqueous solution. | doi.org |

| Protein Dynamics | The reduced form adopts a loop-like structure, facilitating correct disulfide bond formation. | nih.govresearchgate.net |

| Ligand Binding | NMR studies, in conjunction with other techniques, help to understand the interaction between α-conotoxins and their receptors, providing a basis for drug design. | doi.org |

| Acid-Base Properties | NMR-pH titrations determined the protonation constants of the nine basic moieties, including four cysteine thiolates. | nih.govresearchgate.net |

Electrophysiological Recording Techniques for Receptor Activity Assessment

Electrophysiological techniques are fundamental for assessing the biological activity of conotoxins by directly measuring their effects on ion channels and receptors. vliz.be The two-electrode voltage clamp (TEVC) technique, particularly using Xenopus laevis oocytes expressing specific receptor subtypes, is a widely used method to characterize the pharmacological profile of conotoxins like Conotoxin M I. vliz.bemdpi.commdpi.com

Studies have shown that α-conotoxin MI is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the muscle-type nAChR. mdpi.comvliz.bemdpi.com Electrophysiological recordings have been used to determine the inhibitory concentration (IC50) of Conotoxin M I and its analogues on various nAChR subtypes. For instance, α-conotoxin MI exhibits a high affinity for the α/δ binding site of the muscle nAChR. vliz.be The potency of Conotoxin M I and its variants has been quantitatively assessed by measuring the inhibition of acetylcholine-evoked currents in oocytes expressing rat muscular nAChRs. mdpi.com

These techniques allow researchers to investigate the structure-activity relationships of conotoxins. By creating and testing synthetic mutants, scientists can identify the key amino acid residues responsible for the toxin's potency and selectivity for specific receptor subtypes. mdpi.com For example, alanine-scanning mutagenesis has been employed to pinpoint crucial residues for the activity of α-conotoxin GI at the muscle acetylcholine receptor. mdpi.com

Table 3: Electrophysiological Characterization of Conotoxin M I and Related Peptides

| Technique | Application | Key Findings for α-Conotoxins | Citations |

| Two-Electrode Voltage Clamp (TEVC) | Measurement of ion channel currents in Xenopus oocytes expressing specific nAChR subtypes. | α-conotoxin MI is a potent inhibitor of muscular nAChRs. | vliz.bemdpi.commdpi.com |

| Patch Clamp | Recording of ion channel activity in various cell types. | Used to study the effects of conotoxins on different ion channels, including Na+, K+, and Ca2+ channels. | mdpi.com |

| Inhibition Assays | Determination of the inhibitory concentration (IC50) of conotoxins. | α-conotoxin MI has an IC50 value of 0.4 nM for muscle type nAChRs. | vliz.be |

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry methods, including molecular docking and molecular dynamics (MD) simulations, have become increasingly vital in conotoxin research. mdpi.com These in silico approaches complement experimental techniques by providing detailed insights into the molecular interactions between conotoxins and their receptors. mdpi.comnih.gov

Molecular docking is used to predict the binding mode and affinity of a ligand to its receptor. mdpi.com For conotoxins, docking studies help to rationalize mutagenesis data and understand the structural basis of their interaction with nAChRs. pnas.org These simulations can predict the binding energy and identify key residues involved in the interaction. mdpi.com For example, docking studies have revealed that Conotoxin M I binds to the groove at the bottom of the GQ structure with hydrogen bonds. mdpi.com

Molecular dynamics simulations are employed to study the dynamic behavior of conotoxins and their complexes with receptors over time. nih.govresearchgate.net MD simulations have been used to refine the solution structure of α-conotoxin MI and to study its conformational stability. doi.orgmdpi.com These simulations, often performed with explicit solvent models, provide a more realistic representation of the peptide's behavior in an aqueous environment. doi.org Constant pH molecular dynamics simulations have also been used to study the pKa values of histidine residues in α-conotoxin MII peptides. mdpi.com The combination of molecular docking and MD simulations offers a powerful tool for understanding the structure-function relationships of conotoxins and for the rational design of new analogues with improved therapeutic properties. mdpi.commdpi.com

Table 4: Computational Approaches in Conotoxin M I Research

| Computational Method | Application | Key Insights | Citations |

| Molecular Docking | Predicts the binding orientation and affinity of Conotoxin M I to its receptor target (nAChR). | Identifies key interacting residues and rationalizes structure-activity relationship data. | mdpi.commdpi.compnas.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of Conotoxin M I and its complex with the receptor over time. | Refines solution structures obtained from NMR, assesses conformational stability, and provides insights into the flexibility of the peptide. | doi.orgnih.govresearchgate.netmdpi.com |

| Virtual Screening | Computationally screens libraries of conotoxin analogues to identify candidates with desired properties. | Can accelerate the discovery of new conotoxins with enhanced potency and selectivity. | pnas.org |

Q & A

Q. What experimental protocols are recommended for structural characterization of reduced Conotoxin M I?

Reduced Conotoxin M I lacks disulfide bonds, making its structural analysis distinct from the native oxidized form. Key methodologies include:

- Mass Spectrometry (MS): Confirm molecular weight and purity. Use MALDI-TOF or ESI-MS with optimized ionization parameters to avoid fragmentation .

- Circular Dichroism (CD): Analyze secondary structure in buffered solutions (pH 7.4, 25°C) to assess α-helical or random coil conformations. Compare with oxidized forms to identify folding intermediates .

- Nuclear Magnetic Resonance (NMR): Requires isotopic labeling (e.g., ¹⁵N/¹³C) and low-temperature conditions to enhance signal resolution for dynamic structural studies .

Q. How can researchers ensure the stability of reduced Conotoxin M I during in vitro experiments?

Stability challenges arise due to oxidation or aggregation. Mitigation strategies:

- Buffer Optimization: Use degassed buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Include reducing agents (e.g., TCEP) at 1–5 mM concentrations .

- Temperature Control: Store aliquots at -80°C under argon to prevent disulfide bond reformation. Avoid freeze-thaw cycles .

- Analytical Validation: Monitor stability via HPLC or capillary electrophoresis at 0-, 24-, and 48-hour intervals .

Advanced Research Questions

Q. How to resolve discrepancies in bioactivity data between reduced and oxidized Conotoxin M I across studies?

Contradictions often stem from:

- Experimental Variability: Differences in peptide synthesis (e.g., Fmoc vs. Boc methods) or oxidation protocols (e.g., air vs. glutathione redox shuffling). Standardize synthesis and refolding conditions .

- Functional Assay Design: Compare ion channel binding (e.g., voltage-gated sodium channels) using patch-clamp electrophysiology and fluorescence-based assays to validate target specificity .

- Data Normalization: Account for batch-to-batch variability by normalizing activity to a reference compound (e.g., μ-conotoxin GIIIB) in dose-response curves .

Q. What computational methods best predict the folding pathways of reduced Conotoxin M I?

Advanced approaches include:

- Molecular Dynamics (MD) Simulations: Simulate folding trajectories in explicit solvent models (e.g., TIP3P) under physiological pH and temperature. Use clustering algorithms to identify dominant conformers .

- Machine Learning (ML): Train models on existing conotoxin folding data (e.g., PDB entries) to predict disulfide bond formation kinetics. Validate with experimental CD or NMR data .

- Homology Modeling: Leverage structural analogs (e.g., α-conotoxins) to infer folding intermediates, but validate with mutagenesis studies to test predicted residue interactions .

Methodological Optimization

Q. How to design experiments isolating the effects of redox state on Conotoxin M I’s ion channel selectivity?

A rigorous workflow involves:

- Redox-State Controls: Prepare parallel samples of reduced (TCEP-treated) and oxidized (glutathione-oxidized) peptides. Confirm redox status via Ellman’s assay .

- Channel-Specific Assays: Use heterologous expression systems (e.g., Xenopus oocytes) to test activity on Nav1.4 vs. Nav1.7 subtypes. Include positive/negative controls (e.g., tetrodotoxin) .

- Data Triangulation: Combine electrophysiology, binding affinity measurements (SPR), and molecular docking to reconcile functional and structural insights .

Q. What strategies address low yields of reduced Conotoxin M I in recombinant expression systems?

- Codon Optimization: Tailor coding sequences to host organisms (e.g., E. coli BL21) to improve translation efficiency .

- Fusion Tags: Use solubility-enhancing tags (e.g., SUMO) during expression, followed by enzymatic cleavage (e.g., Ulp1 protease) .

- Oxidative Stress Minimization: Co-express chaperones (e.g., DsbC) in bacterial systems to reduce misfolding and degradation .

Data Interpretation & Validation

Q. How to distinguish artifactual oxidation from biologically relevant disulfide bond formation in reduced Conotoxin M I studies?

- Artifact Detection: Use non-reducing SDS-PAGE and MS to identify intermolecular disulfide bonds. Compare fresh vs. aged samples .

- Functional Relevance Test: Assess bioactivity before and after re-reduction (e.g., TCEP treatment). Loss of activity post-reduction suggests artifactual oxidation .

- Environmental Replication: Mimic physiological redox conditions (e.g., glutathione/glutaredoxin systems) to validate oxidation pathways .

Literature & Reproducibility

Q. How to critically evaluate conflicting structural models of reduced Conotoxin M I in published studies?

- Primary Source Scrutiny: Cross-reference experimental details (e.g., solvent conditions, NMR parameters) in original articles. Discrepancies often arise from varying pH or ionic strength .

- Reproducibility Checks: Replicate key experiments (e.g., CD spectra) using protocols from multiple studies. Use open-source datasets for benchmarking .

- Consensus Building: Apply meta-analysis frameworks (e.g., PICO) to identify methodological commonalities and outliers in structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.